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Compound of Interest

1H-Pyrazole, 4-iodo-1-[2-
Compound Name:
(phenylmethoxy)ethyl]-

CAS No.: 1562305-17-2

Cat. No.: B1380570

Get Quote

Executive Summary

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- (CAS: 229171-07-7) is a specialized
heterocyclic building block widely utilized in medicinal chemistry, particularly in the
development of kinase inhibitors and aldose reductase inhibitors. Structurally, it consists of a 4-
iodopyrazole core—a privileged scaffold for palladium-catalyzed cross-coupling—linked at the
N1 position to a benzyl-protected ethyl ether tail.

This guide provides a rigorous technical analysis of its chemical properties, synthetic pathways,
and reactivity profile, designed for researchers requiring high-purity intermediates for structure-
activity relationship (SAR) studies.

Part 1: Chemical Identity & Physicochemical
Profile[1]

This molecule serves as a bifunctional scaffold: the iodide allows for C-C bond formation, while
the benzyl ether serves as a masked alcohol, providing solubility and a handle for late-stage
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diversification.

Structural Specifications

Property

Data

CAS Registry Number

229171-07-7

IUPAC Name

4-iodo-1-[2-(phenylmethoxy)ethyl]-1H-pyrazole

Synonyms

1-(2-(Benzyloxy)ethyl)-4-iodopyrazole; 4-lodo-1-
(2-benzyloxyethyl)pyrazole

Molecular Formula C12H13IN20

Molecular Weight 328.15 g/mol

SMILES IC1=CN(CCOCc2ccccc2)N=C1

InChi Key Unique identifier derived from structure

(Predictable)

Physicochemical Properties (Experimental & Predicted)
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Parameter Value Implications for Handling

] ) ) May require warming for
_ Viscous Oil or Low-Melting o
Physical State ol transfer; handle as a liquid for
oli
stoichiometry.

_ High thermal stability; suitable
N ) ~420°C (Predicted @ 760 ) )
Boiling Point for high-temp microwave
mmHg) .
reactions.

Lipophilic; requires non-polar
LogP (Predicted) 3.2+04 solvents (DCM, EtOAc) for
extraction.

Weakly basic; stable to mild
pKa (Conj. Acid) ~2.5 (Pyrazole N2) acid, but strong acid may
protonate N2.

. Excellent solubility in organic
Solubility DMSO, DMF, DCM, MeOH ) B
media; poor water solubility.

Part 2: Synthetic Pathways & Causality

The synthesis of CAS 229171-07-7 is governed by the regioselectivity of pyrazole alkylation.
The N1-alkylation of 4-iodopyrazole is the industry-standard route due to the commercial
availability of the starting material and the high regiocontrol afforded by the steric bulk of the
iodine atom.

Primary Synthesis Route: N-Alkylation
Reaction: Nucleophilic substitution (

) of benzyl 2-bromoethyl ether by 4-iodopyrazole.

» Reagents: 4-lodopyrazole, Benzyl 2-bromoethyl ether, Cesium Carbonate (

).

¢ Solvent: Acetonitrile (
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) or DMF.

e Mechanism: The pyrazole NH is deprotonated by the base to form a pyrazolide anion. This
ambient nucleophile attacks the alkyl halide. The iodine at C4 exerts a steric influence that,
combined with thermodynamic control, favors N1 alkylation over N2 (though in symmetrical
4-iodopyrazole, N1 and N2 are equivalent until substituted).

Alternative Route: lodination of Pre-functionalized
Scaffold

Reaction: Electrophilic aromatic substitution of 1-[2-(phenylmethoxy)ethyl]-1H-pyrazole.
o Reagents: NIS (N-lodosuccinimide) or

/CAN (Ceric Ammonium Nitrate).[1]

+ Why avoid this? Requires synthesis of the non-iodinated precursor first. Direct alkylation of
the pre-iodinated block (Route 2.1) is more convergent.

Synthesis Workflow Diagram

4-lodopyrazole Target Molecule

(Nucleophile) fmmmm e - Major Product (>90% CAS 229171-07-7
Base: Cs2CO3 or NaH Deprotonation & Mixing .| Transition State | ]
___p Solvent: DMF/MeCN | (SN2 Attack) !} Minor
Benzyl 2-bromoethyl ether {  —— . tTTTTmmmmo==d N-Alkylation Isomers
(Electrophile) (Trace)

Click to download full resolution via product page

Caption: Convergent synthesis via base-mediated N-alkylation. The high nucleophilicity of the
pyrazole anion drives the SN2 reaction.

Part 3: Reactivity Profile & Applications
The C-l1 Bond: A Gateway for Cross-Coupling

The C4-iodine motif is highly reactive toward oxidative addition with Palladium(0). This makes
the molecule an ideal partner for:
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e Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install biaryl systems
(common in kinase inhibitors).

e Sonogashira Coupling: Reaction with terminal alkynes to create rigid alkyne linkers.

e Heck Reaction: Coupling with activated alkenes.

The Benzyl Ether: Orthogonal Protection

The 2-(phenylmethoxy)ethyl chain is not just a linker; it is a protected alcohol.

« Stability: Stable to basic conditions (Suzuki coupling), reducing agents (NaBH4), and mild
acids.

¢ Deprotection: Can be cleaved using

(hydrogenolysis) or

(Lewis acid) to reveal the free primary alcohol. This alcohol can then be converted to a
solubilizing amine, a fluorophore tag, or a PROTAC linker.

Reactivity Flowchart

4-jodo-1-[2-(phenylmethoxy)ethyl]-1H-pyrazole
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Caption: Divergent reactivity map showing C-I bond utility in cross-coupling and benzyl ether

cleavage for side-chain elaboration.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-iodo-1-[2-
(phenylmethoxy)ethyl]-1H-pyrazole

Self-Validating Step: Monitor disappearance of 4-iodopyrazole by TLC (Hexane/EtOAc 3:1).

The product will have a higher Rf than the unsubstituted pyrazole.

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and
nitrogen inlet.

Dissolution: Add 4-iodopyrazole (1.94 g, 10.0 mmol) and anhydrous DMF (20 mL).

Deprotonation: Cool to 0°C. Add Cesium Carbonate (

) (4.88 g, 15.0 mmol) in one portion. Stir for 15 minutes.

o Note:

is preferred over NaH for milder conditions and higher functional group tolerance.

Alkylation: Dropwise add Benzyl 2-bromoethyl ether (2.37 g, 11.0 mmol).

Reaction: Remove ice bath and heat to 60°C for 4 hours.

Workup:

o Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

o Wash combined organics with Brine (2 x 50 mL) to remove DMF.

o Dry over

, filter, and concentrate in vacuo.

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
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 Yield: Expect ~85-90% as a pale yellow oil/solid.

Protocol B: General Suzuki-Miyaura Coupling

Self-Validating Step: The appearance of a fluorescent spot on TLC usually indicates the
formation of the biaryl product.

Reagents: Combine Target Molecule (1.0 eq), Aryl Boronic Acid (1.2 eq),

(0.05 eq), and
(3.0 eq).

Solvent: Dioxane/Water (4:1). Degas with nitrogen for 10 mins.

Conditions: Heat at 90°C for 12 hours.

Isolation: Filter through Celite, extract, and purify via chromatography.

Part 5: Safety & Handling

Hazard Class Precaution

The starting material (Benzyl 2-bromoethyl
Alkylating Agents ether) is a potent alkylator. Use gloves and work

in a fume hood.

Generally light-sensitive. Store in amber vials to

lodinated Compounds prevent liberation of iodine (

).

Solvents DMF is a reprotoxicant. Avoid skin contact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]
o 2. arkat-usa.org [arkat-usa.org]

e To cite this document: BenchChem. [Comprehensive Technical Guide: 1H-Pyrazole, 4-iodo-
1-[2-(phenylmethoxy)ethyl]-]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1380570/docs#comprehensive-technical-guide-1h-
pyrazole-4-iodo-1-2-phenylmethoxy-ethyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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